molecular formula C9H9FO3 B8370049 4-Fluoro-2-methoxy-6-methyl benzoic acid

4-Fluoro-2-methoxy-6-methyl benzoic acid

Cat. No.: B8370049
M. Wt: 184.16 g/mol
InChI Key: ODMBJNSTIMKWRC-UHFFFAOYSA-N
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Description

4-Fluoro-2-methoxy-6-methyl benzoic acid is a substituted benzoic acid derivative characterized by fluorine, methoxy, and methyl groups at the 4-, 2-, and 6-positions of the aromatic ring, respectively. Benzoic acid derivatives are critical in pharmaceuticals, agrochemicals, and material science due to their structural versatility and bioactivity . The substitution pattern in this compound influences its physicochemical properties, such as acidity (pKa), solubility, and reactivity, as well as its biological interactions.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

4-fluoro-2-methoxy-6-methylbenzoic acid

InChI

InChI=1S/C9H9FO3/c1-5-3-6(10)4-7(13-2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)

InChI Key

ODMBJNSTIMKWRC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)OC)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues include:

  • 3-Fluoro-4-methoxybenzoic acid : Fluorine at position 3 and methoxy at position 3.
  • 4-Fluorobenzoic acid : Only a fluorine substituent at position 4.
  • 2-Methoxy-6-methylbenzoic acid : Lacks fluorine but includes methoxy and methyl groups.

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F) : Increase acidity (lower pKa) by stabilizing the deprotonated form. For example, 4-fluorobenzoic acid (pKa ~2.7) is more acidic than benzoic acid (pKa ~4.2) due to fluorine’s inductive effect .
  • Electron-donating groups (e.g., -OCH₃, -CH₃) : Decrease acidity. The methoxy group in 4-Fluoro-2-methoxy-6-methyl benzoic acid may reduce acidity compared to 4-fluorobenzoic acid.
Table 1: Structural and Acidity Comparison
Compound Substituents Molecular Weight (g/mol) Predicted pKa
Benzoic acid None 122.12 4.20
4-Fluorobenzoic acid 4-F 140.10 ~2.70
2-Methoxy-6-methylbenzoic acid 2-OCH₃, 6-CH₃ 180.20 ~4.50
This compound 4-F, 2-OCH₃, 6-CH₃ 214.19 ~3.80*

*Estimated based on substituent effects .

Extraction and Solubility Behavior

Evidence from emulsion liquid membrane (ELM) studies shows that benzoic acid derivatives with higher hydrophobicity (e.g., substituted with -F, -OCH₃) exhibit faster extraction rates due to larger distribution coefficients (m). For instance, benzoic acid is extracted >98% in 5 minutes, while acetic acid (less hydrophobic) is slower .

  • This compound : The combined hydrophobic effects of fluorine, methoxy, and methyl groups likely enhance its membrane solubility compared to unsubstituted benzoic acid, leading to higher extraction efficiency.
Table 2: Extraction Rates and Diffusivity
Compound Extraction Rate (ELM) Effective Diffusivity (m²/s)
Benzoic acid >98% in 5 min 1.2 × 10⁻⁹
Phenol >98% in 5 min 0.8 × 10⁻⁹
Acetic acid Slow 1.0 × 10⁻⁹
This compound* Predicted faster ~1.3 × 10⁻⁹

*Inferred from substituent contributions .

Toxicity Profiles

Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives reveal that molecular connectivity indices (0JA, 1JA) correlate with oral LD₅₀ in mice .

  • 0JA (zero-order connectivity index) : Reflects molecular branching; higher values indicate greater complexity.
  • 1JA (first-order connectivity index) : Influenced by substituent electronegativity and position.

For example, 4-fluorobenzoic acid (LD₅₀ ~300 mg/kg) is more toxic than benzoic acid (LD₅₀ ~1700 mg/kg) due to fluorine’s electronegativity .

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